D,L-Homotryptophan

Übersicht

Beschreibung

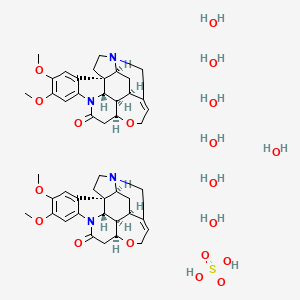

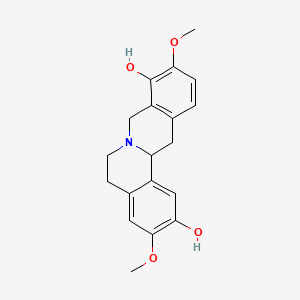

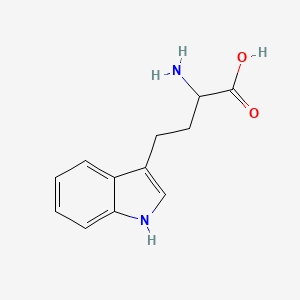

D,L-Homotryptophan is a chemical compound with the molecular formula C12H14N2O2 . It is a derivative of tryptophan, an essential amino acid.

Synthesis Analysis

The synthesis of this compound has been reported in several publications. For instance, a paper published in the Journal of the American Chemical Society describes a method for synthesizing this compound . Other papers have also discussed the synthesis of biologically important tryptophan analogues via a palladium-mediated heteroannulation reaction .Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 218.105527694 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 218.25 g/mol . It has a topological polar surface area of 79.1 Ų and a complexity of 257 . The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors . Its rotatable bond count is 4 .Wissenschaftliche Forschungsanwendungen

Tryptophan Metabolism and Health Implications

Metabolites in Tryptophan Degradation : The study by Shibata and Fukuwatari (2012) discusses the potential of metabolites in the tryptophan degradation pathway to determine tolerable upper intake levels of tryptophan, suggesting a method to prevent adverse effects like pellagra without drug use. This research underscores the importance of understanding tryptophan metabolism for dietary recommendations and health implications Shibata & Fukuwatari, 2012.

Brain Serotonergic System : Diksic and Young (2001) illustrate the use of α-Methyl-L-tryptophan (α-MTrp) to study the brain's serotonergic system. Their findings highlight the tracer's utility in assessing serotonin synthesis rates, providing insights into neurotransmitter dynamics and potential therapeutic targets for neuropsychiatric disorders Diksic & Young, 2001.

Role in Immune Modulation and Disease

Microbiota-Derived Tryptophan Metabolites : Galligan (2018) reviews the anti-inflammatory and metabolic benefits of indole tryptophan metabolites produced by gut bacteria, emphasizing the gut microbiome's role in health through dietary amino acid transformation. This research offers a novel perspective on the interaction between diet, microbiota, and immune health Galligan, 2018.

IDO Expression in Cancers : Godin-Ethier et al. (2011) explore the expression of Indoleamine 2,3-dioxygenase (IDO) in human cancers, highlighting its potential in immunotherapy. The enzyme's role in immunosuppression underscores the complexity of cancer progression and the search for novel treatment avenues Godin-Ethier et al., 2011.

Agricultural and Nutritional Applications

Improving Agricultural Productivity : Mustafa et al. (2018) discuss the significance of L-Tryptophan in enhancing the productivity of agricultural crops through its role in auxin synthesis. This highlights the potential of amino acid applications in agriculture to support plant growth and yield Mustafa et al., 2018.

Neurological and Cognitive Functions

Influence on Amyloid Peptides : Ageeva et al. (2022) present a model for understanding the influence of D-Amino acids on amyloid peptides, contributing to Alzheimer’s disease research. This study emphasizes the importance of chiral chemistry in neurological disorders and potential therapeutic interventions Ageeva et al., 2022.

Wirkmechanismus

Target of Action

D,L-Homotryptophan is a derivative of tryptophan, an essential amino acid It’s known that tryptophan and its derivatives often interact with enzymes involved in its metabolism, such as d-amino-acid oxidase .

Mode of Action

It’s known that d-amino-acid oxidase, a potential target of this compound, regulates the level of the neuromodulator d-serine in the brain and contributes to dopamine synthesis .

Biochemical Pathways

This compound, being a derivative of tryptophan, may be involved in the same biochemical pathways as tryptophan. Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target .

Pharmacokinetics

It acts as an effective protein-protein interaction (PPI) inhibitor of the Eph–ephrin system but suffers from poor oral bioavailability in mice .

Result of Action

It’s known that alterations in tryptophan metabolism can lead to several neurological, metabolic, psychiatric, and intestinal diseases .

Action Environment

For instance, the gut microbiota can influence the metabolism of tryptophan .

Biochemische Analyse

Biochemical Properties

D,L-Homotryptophan is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes

Cellular Effects

It has been suggested that this compound may have a strong binding affinity with the T-cell Cβ-FG loop, which could potentially alter T-cell signaling . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of the tryptophan metabolic pathways, which include serotonin, indole, and kynurenine pathways

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-amino-4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJZXDVMJPTFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399986, DTXSID101300614 | |

| Record name | D,L-Homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-92-7, 26988-87-4 | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D,L-Homotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Amino-1H-indole-3-butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

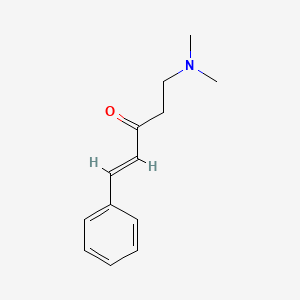

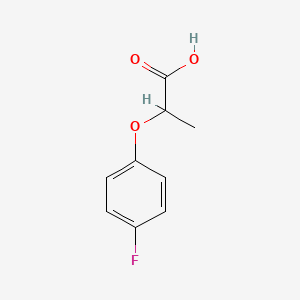

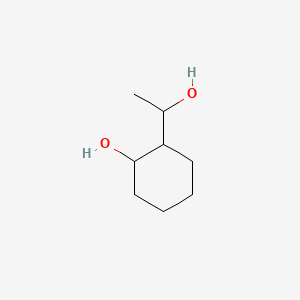

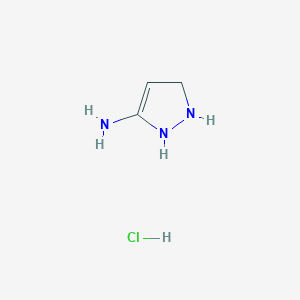

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Butan-2-yl)phenyl]thiourea](/img/structure/B3433805.png)